molecular formula C16H11Cl2NO2 B14342820 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione

3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione

Cat. No.: B14342820
M. Wt: 320.2 g/mol
InChI Key: CHVIVAIYMZIBDJ-UHFFFAOYSA-N
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Description

3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is a compound characterized by the presence of a pyrrolidine ring substituted with two 2-chlorophenyl groups. This compound is part of the pyrrolidine-2,5-dione family, which is known for its versatile applications in medicinal chemistry due to its unique structural properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione typically involves the reaction of 2-chlorobenzaldehyde with succinic anhydride in the presence of a base such as sodium hydroxide. The reaction proceeds through a condensation mechanism, forming the pyrrolidine-2,5-dione ring .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale batch reactions under controlled temperature and pressure conditions. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound can also interact with neuronal voltage-sensitive sodium and calcium channels, which contributes to its anticonvulsant effects .

Comparison with Similar Compounds

Similar Compounds

  • 3-(2-Chlorophenyl)-pyrrolidine-2,5-dione
  • 3-(3-Chlorophenyl)-pyrrolidine-2,5-dione
  • Ethosuximide (a pyrrolidine-2,5-dione derivative)

Uniqueness

3,3-Bis(2-chlorophenyl)pyrrolidine-2,5-dione is unique due to the presence of two 2-chlorophenyl groups, which enhance its biological activity and specificity compared to other similar compounds. This structural feature allows for more effective interactions with molecular targets, making it a valuable compound in medicinal chemistry .

Properties

Molecular Formula

C16H11Cl2NO2

Molecular Weight

320.2 g/mol

IUPAC Name

3,3-bis(2-chlorophenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C16H11Cl2NO2/c17-12-7-3-1-5-10(12)16(9-14(20)19-15(16)21)11-6-2-4-8-13(11)18/h1-8H,9H2,(H,19,20,21)

InChI Key

CHVIVAIYMZIBDJ-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)NC(=O)C1(C2=CC=CC=C2Cl)C3=CC=CC=C3Cl

Origin of Product

United States

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